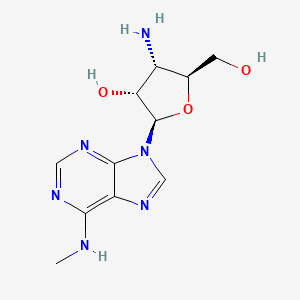
N(6)-Methyl-3'-amino-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(6)-Methyl-3'-amino-3'-deoxyadenosine, also known as this compound, is a useful research compound. Its molecular formula is C11H16N6O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
N(6)-Methyl-3'-amino-3'-deoxyadenosine is being explored for its role in drug development due to its ability to modulate biological functions at the molecular level. Its interactions with nucleic acids and proteins can be leveraged to design novel therapeutics.
Key Findings:
- Biological Activity: The compound exhibits notable biological activities, including potential anti-inflammatory and anticancer properties. Research indicates that it can influence cellular signaling pathways, making it a candidate for therapeutic interventions in diseases like cancer and autoimmune disorders.
- Mechanism of Action: Studies have shown that this compound can alter the binding affinity of certain proteins, which may lead to changes in gene expression and cellular behavior .
Molecular Biology Research
In the field of molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions and modifications.
Applications:
- Nucleic Acid Modifications: This compound can be used to investigate the effects of methylation on DNA and RNA stability, transcriptional regulation, and the overall dynamics of genetic material .
- Biochemical Assays: Its unique structure allows it to be employed in various biochemical assays aimed at understanding the mechanisms of nucleic acid-protein interactions .
Case Studies
Several case studies highlight the applications and implications of this compound in current research:
Case Study 1: Anticancer Research
A study focused on the compound's effects on cancer cell lines demonstrated that this compound inhibited cell proliferation through modulation of specific signaling pathways. The results indicated a dose-dependent response, suggesting its potential as an anticancer agent.
Case Study 2: Gene Regulation
Research examining the role of this compound in gene regulation found that it could enhance or repress transcription depending on the cellular context. This dual functionality opens avenues for targeted gene therapy approaches where precise control over gene expression is required .
Propiedades
Número CAS |
6088-33-1 |
|---|---|
Fórmula molecular |
C11H16N6O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-8(19)6(12)5(2-18)20-11/h3-6,8,11,18-19H,2,12H2,1H3,(H,13,14,15)/t5-,6-,8-,11-/m1/s1 |
Clave InChI |
ZZZAYLDWLFISCQ-HUKYDQBMSA-N |
SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O |
Key on ui other cas no. |
6088-33-1 |
Sinónimos |
MA-Ado N(6)-methyl-3'-amino-3'-deoxyadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















